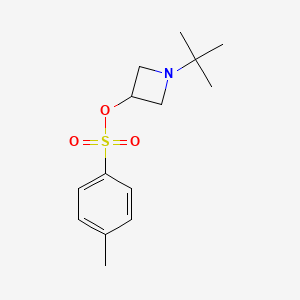

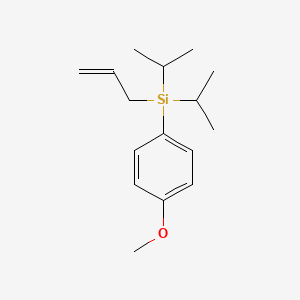

3-Benzyl-1,5,3-dioxazepane

Descripción general

Descripción

The compound "3-Benzyl-1,5,3-dioxazepane" is not directly mentioned in the provided papers; however, the papers discuss various related heterocyclic compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. The papers cover a range of topics including the synthesis of benzodiazepine derivatives, copolymerization behavior of dioxepane derivatives, and the synthesis of benzazepines and benzoxepines .

Synthesis Analysis

The synthesis of related compounds involves novel methods such as a one-pot three-component condensation reaction for the synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives . Another approach includes the free-radical copolymerization of dioxepane derivatives with methacrylic acid, which proceeds via in situ formation of new vinyl monomers . Additionally, stereoselective synthesis methods have been developed for novel benzazepines, utilizing sequences such as selective oxidation, intramolecular 1,3-dipolar cycloaddition, and reductive cleavage . These methods could potentially be adapted for the synthesis of "3-Benzyl-1,5,3-dioxazepane" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques such as NMR spectroscopy and X-ray diffraction . These techniques help in determining the stereochemistry and confirming the ring structures of the synthesized compounds. For "3-Benzyl-1,5,3-dioxazepane," similar analytical methods would be used to elucidate its molecular structure.

Chemical Reactions Analysis

The papers describe various chemical reactions, including copolymerization reactions that result in different structures depending on the monomer feed ratio and temperature . The reactivity of the compounds in different conditions, such as the rearrangement in dioxane/water of arylhydrazones, is also discussed . These reactions provide insights into the reactivity of heterocyclic compounds and could inform the chemical reactions "3-Benzyl-1,5,3-dioxazepane" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as reactivity ratios in copolymerization and hydrolytic degradation behavior, are studied and characterized . These properties are crucial for understanding the behavior of the compounds in various environments and for their potential applications. For "3-Benzyl-1,5,3-dioxazepane," similar analyses would be necessary to fully understand its properties.

Aplicaciones Científicas De Investigación

Efficient Synthesis and Electrophilic Applications

An Efficient Synthesis for Electrophilic Reactions : A notable study by Sparrow et al. (2012) details an efficient synthesis method for 3-alkyl 1,5,3-dioxazepanes, including derivatives like 3-Benzyl-1,5,3-dioxazepane. This method was utilized for double-Mannich reactions with carbon-based nucleophiles. The addition of methyltrichlorosilane to the dioxazepane compound resulted in a reactive species that showed rapid reaction with acid-sensitive ketones and β-ketoesters, leading to the formation of azabicyclo[3.3.1]nonanes in good yields. This synthesis pathway opens doors for creating electrophilic species that can be employed in various organic syntheses, highlighting the compound's versatility in facilitating complex chemical reactions (Sparrow, Barker, & Brimble, 2012).

Catalytic and Synthesis Applications

Catalyst for Synthesis Reactions : The research by Makhmudiyarova et al. (2013) developed an efficient synthetic procedure for 3-aryl(hetaryl)-1,5,3-dioxazepanes, indicating a broader applicability of 3-Benzyl-1,5,3-dioxazepane derivatives in catalysis. This was achieved through the transamination of 3-tert-butyl-1,5,3-dioxazepane with arylamines and also by reacting 1,2-ethanediol with N,N-bis(methoxymethyl)aryl(hetaryl)amines in the presence of Sm and Co compounds. This research underscores the potential of 3-Benzyl-1,5,3-dioxazepane and its derivatives in synthesizing a wide range of aryl- and hetaryl-substituted compounds, serving as a versatile catalyst in organic synthesis (Makhmudiyarova, Prokof’ev, Mudarisova, Ibragimov, & Dzhemilev, 2013).

Polymerization and Material Science

Polymerization Behavior and Copolymer Synthesis : A study by Wickel and Agarwal (2003) focused on the copolymerization behavior of 5,6-benzo-2-methylene-1,3-dioxepane (a related compound) with styrene, using a radical initiating system. This research is relevant as it demonstrates the polymerization capabilities of dioxepane derivatives, which can be extrapolated to the behavior of 3-Benzyl-1,5,3-dioxazepane in similar reactions. The ability to create copolymers with styrene and other monomers suggests potential applications in developing new polymeric materials with tailored properties (Wickel & Agarwal, 2003).

Propiedades

IUPAC Name |

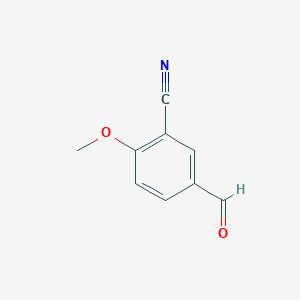

3-benzyl-1,5,3-dioxazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-4-11(5-3-1)8-12-9-13-6-7-14-10-12/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCDMNZVBSZIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCN(CO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-1,5,3-dioxazepane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1344283.png)

![7-bromo-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1344286.png)